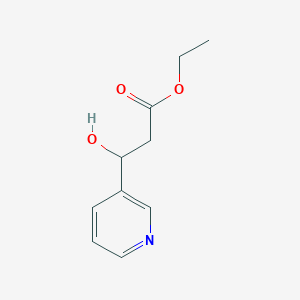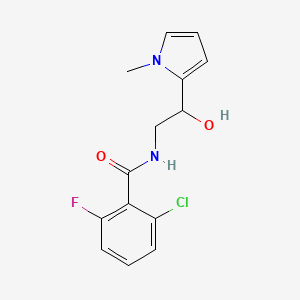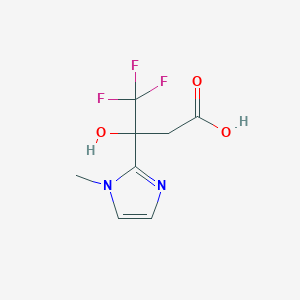![molecular formula C7H10O2 B2862877 7-Oxabicyclo[2.2.1]heptane-2-carbaldehyde CAS No. 878167-02-3](/img/structure/B2862877.png)
7-Oxabicyclo[2.2.1]heptane-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Oxabicyclo[2.2.1]heptane-2-carbaldehyde is a chemical compound with the CAS Number: 878167-02-3 . It has a molecular weight of 126.16 . The IUPAC name for this compound is 7-oxabicyclo [2.2.1]heptane-2-carbaldehyde .
Synthesis Analysis
The synthesis of 7-Oxabicyclo[2.2.1]heptane and its derivatives is commonly achieved through the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles . A new class of conformationally constrained 7-oxabicyclo [2.2.1]heptane-2,3-dicarboxamides (OBDA) of three secondary amines was synthesized .Molecular Structure Analysis
The molecular structure of 7-Oxabicyclo[2.2.1]heptane-2-carbaldehyde can be viewed using Java or Javascript . The structures of phases III and IV are ordered and have been solved from the powder diffraction data by direct-space methods .Chemical Reactions Analysis
7-Oxabicyclo[2.2.1]heptane-2-carbaldehyde undergoes several reactions. For instance, it undergoes oxetane ring-opening to give the corresponding 2-arylpropane-1,3-diol dinitrates . The reaction of 7-oxabicyclo [2.2.1]heptane gives exclusively trans -cyclohexane-1,4-diol dinitrate .Physical And Chemical Properties Analysis
The physical form of 7-Oxabicyclo[2.2.1]heptane-2-carbaldehyde is liquid . It has a storage temperature of -10 . The density of 7-Oxabicyclo[2.2.1]heptane is 0.968 g/mL at 25 °C .Scientific Research Applications
Synthesis of Natural and Bioactive Analogues
7-Oxabicyclo[2.2.1]heptane derivatives are found in nature, with many exhibiting significant biological activity. These compounds are used in the synthesis of natural product analogues that can function as herbicides or possess antitumor properties . The derivatives are also crucial in the asymmetric total synthesis of various bioactive compounds, including rare sugars and monosaccharide mimetics .
Polymer Synthesis
Unsubstituted 7-oxabicyclo[2.2.1]heptane and its alkyl-substituted derivatives are valuable in polymer synthesis. Upon oxa ring opening, these compounds generate useful polymers, which have applications ranging from material science to biomedical engineering .
Medicinal Chemistry
In medicinal chemistry, 7-oxabicyclo[2.2.1]heptane derivatives are used to create molecules with potential pharmacological effects. For instance, they act as intermediates in the synthesis of molecules that inhibit T-lymphocytes, preventing the formation of active transcription factors essential for interleukin-2 gene expression .
Organic Synthesis Intermediates
These compounds serve as important intermediates in organic synthesis. They are involved in reactions such as the Baeyer–Villiger oxidation, which is commonly used to cleave C–C bonds in the 7-oxabicyclo[2.2.1]heptane structure . This reaction is pivotal in the synthesis of various organic molecules.
Chiral Auxiliary Agents
7-Oxabicyclo[2.2.1]heptane derivatives are extremely useful as chiral auxiliaries in asymmetric synthesis. They help in creating enantiomerically enriched compounds, which are essential for the production of certain pharmaceuticals and fine chemicals .
Antitumor Agents
Specific derivatives like exo-7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride have been identified as potential antitumor agents. These compounds are not only important in the study of cancer therapies but also serve as intermediates in pharmaceuticals, agrochemicals, and dyestuff production .
Safety and Hazards
Future Directions
Compounds related to 7-Oxabicyclo[2.2.1]heptane-2-carbaldehyde, such as 7 and 8, are good inhibitors of calcineurin [protein phosphatase 2B (PP2B)] which is a calcium- and calmodulin-regulated enzyme composed of a 59-kDa catalytic subunit (CnA) and a 19-kDa calcium-binding subunit (CnB) . This suggests potential future directions in the study of these compounds.
Mechanism of Action
Target of Action
Related compounds such as 7-oxanorbornanes have been found to exhibit biological activity , suggesting potential interactions with biological targets.
Biochemical Pathways
It’s worth noting that 7-oxanorbornanes and their derivatives have been used in the synthesis of various bioactive compounds , indicating potential involvement in diverse biochemical pathways.
properties
IUPAC Name |
7-oxabicyclo[2.2.1]heptane-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c8-4-5-3-6-1-2-7(5)9-6/h4-7H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQBTXMZEYAAYHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1O2)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Oxabicyclo[2.2.1]heptane-2-carbaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3-Methoxyphenyl)methyl]urea](/img/structure/B2862795.png)

![N-[[5-benzylsulfanyl-4-(2,5-dimethylphenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2862799.png)
![(4-Chlorophenyl){3-[(phenylsulfonyl)methyl]-1-benzofuran-2-yl}methanone](/img/structure/B2862800.png)
![1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperidine-4-carboxamide](/img/structure/B2862801.png)
![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(5-methylisoxazol-3-yl)propanamide](/img/structure/B2862804.png)
![2-[4,4-Difluoro-1-(3-fluorophenyl)cyclohexyl]acetic acid](/img/structure/B2862805.png)
![2-(1H-indol-3-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2862806.png)

![2-(Benzo[d]oxazol-2-ylthio)-1-(4-benzylpiperidin-1-yl)ethanone](/img/structure/B2862808.png)


![N-[1-(1-adamantyl)-2-(4-methylpiperazin-1-yl)-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B2862814.png)
